N-(3-chloro-4-fluorophenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide
Overview
Description
Compounds with similar structures, such as those containing a thiazine ring, are often used in medicinal chemistry due to their diverse biological activities . The presence of chlorine and fluorine in low molecular weight compounds can affect their biological activity by altering the electrophilicity of carbon in C-Cl and C-F bonds .
Synthesis Analysis
The synthesis of similar compounds often involves reactions between precursors under specific conditions. For example, the Hantzsch thiazole synthesis is a common method for synthesizing thiazole and its derivatives .Molecular Structure Analysis
The molecular structure of a compound can be confirmed using various spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry . The presence of specific functional groups can often be identified by characteristic peaks in these spectra.Chemical Reactions Analysis
The reactivity of a compound is influenced by its molecular structure. For example, the presence of electron-withdrawing groups like chlorine and fluorine can increase the electrophilicity of adjacent carbon atoms, making them more susceptible to nucleophilic attack .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and stability, can be determined through various experimental methods. These properties are influenced by the compound’s molecular structure .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFN3O2S/c15-10-5-9(1-2-11(10)16)18-13(21)8-6-19-12(20)3-4-17-14(19)22-7-8/h1-5,8H,6-7H2,(H,18,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCAKZBORVKBAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CSC2=NC=CC(=O)N21)C(=O)NC3=CC(=C(C=C3)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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